molecular formula C16H25NO5 B14406809 Propan-2-yl (3,4,5-triethoxyphenyl)carbamate CAS No. 84972-15-6

Propan-2-yl (3,4,5-triethoxyphenyl)carbamate

Cat. No.: B14406809
CAS No.: 84972-15-6
M. Wt: 311.37 g/mol
InChI Key: PAXZNGWRKUMMOD-UHFFFAOYSA-N
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Description

Propan-2-yl (3,4,5-triethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a carbamate group attached to a phenyl ring substituted with three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,4,5-triethoxyphenyl)carbamate typically involves the reaction of 3,4,5-triethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired carbamate ester. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3,4,5-triethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Propan-2-yl (3,4,5-triethoxyphenyl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl (3,4,5-triethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate: Similar structure but with methoxy groups instead of ethoxy groups.

    Propan-2-yl (3-chlorophenyl)carbamate: Contains a chlorine substituent instead of ethoxy groups.

Uniqueness

Propan-2-yl (3,4,5-triethoxyphenyl)carbamate is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

84972-15-6

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

propan-2-yl N-(3,4,5-triethoxyphenyl)carbamate

InChI

InChI=1S/C16H25NO5/c1-6-19-13-9-12(17-16(18)22-11(4)5)10-14(20-7-2)15(13)21-8-3/h9-11H,6-8H2,1-5H3,(H,17,18)

InChI Key

PAXZNGWRKUMMOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)NC(=O)OC(C)C

Origin of Product

United States

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